protoveratrine A
CAS No.: 143-57-7
VCID: VC21322528
Molecular Formula: C41H63NO14
Molecular Weight: 793.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
Protoveratrine A is a pharmacologically active alkaloid derived from the plant Veratrum album. It has been studied extensively for its hypotensive and neuroprotective properties. This compound is known for its complex molecular structure and diverse biological activities, making it a subject of interest in both medical and chemical research. Uses and ApplicationsProtoveratrine A has been used primarily in the treatment of hypertension due to its potent hypotensive effects. It acts by reducing blood pressure, which is beneficial in managing conditions like essential hypertension and malignant hypertension . Additionally, recent studies suggest that it may exhibit neuroprotective effects, particularly in ischemic stroke . Hypotensive EffectsProtoveratrine A and its related compounds have been compared in clinical studies to assess their efficacy and safety. For instance, protoveratrine B, another alkaloid from the same plant, has been found to have similar hypotensive effects but with less emetic activity compared to protoveratrine A . This makes protoveratrine B more tolerable for patients. Comparative Analysis
Note: The therapeutic index is a measure of the safety margin of a drug, with higher values indicating a wider margin between therapeutic and toxic doses . |
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CAS No. | 143-57-7 | ||||||||||||||||
Product Name | protoveratrine A | ||||||||||||||||
Molecular Formula | C41H63NO14 | ||||||||||||||||
Molecular Weight | 793.9 g/mol | ||||||||||||||||
IUPAC Name | [16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate | ||||||||||||||||
Standard InChI | InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3 | ||||||||||||||||
Standard InChIKey | HYTGGNIMZXFORS-UHFFFAOYSA-N | ||||||||||||||||
Isomeric SMILES | CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H]([C@@H]([C@H]6[C@]7([C@]5(C4)O[C@@]6([C@H](CC7)OC(=O)[C@](C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | ||||||||||||||||
SMILES | CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | ||||||||||||||||
Canonical SMILES | CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | ||||||||||||||||
Synonyms | Cryptenamine Neoprotoveratrin Protalba Protoveratrine A Protoveratrines Protoverin Tensatrin Veralba Veratetrin |
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PubChem Compound | 4974 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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